InChI=1S/C4H2BrFN2/c5-3-1-7-4 (6)8-2-3/h1-2H
. The Canonical SMILES is C1=C (C=NC (=N1)F)Br
. The exact molecular structure can be found in the PubChem database .
5-Bromo-2-fluoropyrimidine is a halogenated derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms. This compound is significant in organic synthesis, particularly as a building block for pharmaceuticals and other advanced materials. Its unique structure allows for various chemical reactions, making it a versatile intermediate in synthetic chemistry.
The compound is commercially available and can be sourced from multiple suppliers, including Sigma-Aldrich and Ossila, which provide high-purity samples suitable for research and industrial applications. The Chemical Abstracts Service (CAS) number for 5-Bromo-2-fluoropyrimidine is 62802-38-4, which facilitates its identification in chemical databases.
5-Bromo-2-fluoropyrimidine falls under several classifications:
The synthesis of 5-Bromo-2-fluoropyrimidine can be achieved through various methods, typically involving the bromination and fluorination of pyrimidine derivatives. One effective approach includes:
This method allows for the direct introduction of bromine and fluorine into the pyrimidine ring, optimizing yield and efficiency.
The one-step synthesis method significantly simplifies the production process compared to traditional multi-step methods. For instance, using hydrogen peroxide as a catalyst during the heating reaction enhances the efficiency of bromination while minimizing environmental impact by reducing waste and energy consumption .
5-Bromo-2-fluoropyrimidine participates in various chemical reactions due to its halogen substituents:
These reactions are critical for synthesizing complex organic compounds used in medicinal chemistry .
The reactivity of 5-Bromo-2-fluoropyrimidine can be attributed to the electron-withdrawing effects of both halogens, which stabilize negative charges during nucleophilic attacks.
In drug discovery, 5-Bromo-2-fluoropyrimidine acts as an electrophile due to its halogen substituents. The mechanism typically involves:
The incorporation of this compound into larger molecular frameworks enhances the biological properties necessary for pharmaceutical applications .
Research indicates that compounds derived from 5-Bromo-2-fluoropyrimidine show potential therapeutic effects, particularly in treating diseases related to muscle function and other conditions requiring targeted drug delivery .
Relevant analyses indicate that handling should be done with care due to potential toxicity associated with halogenated compounds .
5-Bromo-2-fluoropyrimidine is widely used in:
Halogenation of pyrimidine scaffolds predominantly employs electrophilic aromatic substitution (SEAr) or halogen-exchange reactions. The synthesis of 5-bromo-2-fluoropyrimidine typically originates from 2-hydroxypyrimidine, where bromination at C5 is achieved using bromine sources activated in situ. Traditional methods utilize glacial acetic acid/bromine systems, but these suffer from bromine utilization below 50% due to volatile losses and side reactions [7]. A patent-pending alternative employs hydrogen peroxide (H₂O₂) with hydrobromic acid (HBr), generating electrophilic bromine progressively. This method achieves near-quantitative bromine utilization (100% improvement) and reduces reaction times from 72 hours to <24 hours by minimizing hazardous bromine vapor emissions [7]. Subsequent fluorination leverages phosphorus oxychloride (POCl₃) with organic amines (e.g., triethylamine, N,N-dimethylaniline) as catalysts, converting the intermediate 5-bromo-2-hydroxypyrimidine to the target compound in 92% yield after recrystallization [1]. This two-stage approach (bromination → chlorination/fluorination) streamlines production while enhancing atom economy.
Table 1: Comparative Bromination Strategies for 5-Bromo-2-hydroxypyrimidine Synthesis
Bromination System | Reaction Time | Bromine Utilization | Yield | Key Advantages |
---|---|---|---|---|
Glacial acetic acid/Br₂ | 48–72 h | <50% | 60–70% | Established protocol |
HBr/H₂O₂ (30%) | <24 h | >100% improvement | 85–90% | Reduced volatility, higher efficiency |
Regioselectivity in bromo-fluoropyrimidine synthesis is governed by electronic effects and substrate prefunctionalization. Unlike alkenes, where bromofluorination follows Markovnikov orientation (e.g., 90:10 selectivity for allylic alcohols) [2], pyrimidines require sequential halogenation due to inherent C2/C4 reactivity. The C5 position of 2-hydroxypyrimidine is selectively brominated due to reduced electron density from the C2 carbonyl, directing electrophilic attack [1] [7]. Subsequent fluorination at C2 exploits the nucleofugality of hydroxyl groups activated by POCl₃. Solvent polarity critically influences selectivity: Dichloromethane (DCM) facilitates high-yield fluorination (92%) by stabilizing reactive intermediates, whereas protic solvents promote hydrolysis [1]. For in situ-generated Zincke imines derived from pyridines, C3-amination occurs via radical pathways, but analogous methods for pyrimidines remain underdeveloped [8].
Table 2: Substituent Effects on Regioselectivity in Halogenation
Substrate | Electron-Donating Group (EDG) | Electron-Withdrawing Group (EWG) | Regioselectivity (Major Product) |
---|---|---|---|
2-Hydroxypyrimidine | None (inherent C2 carbonyl) | Br at C5 | C5 bromination >90% |
Terminal alkenes | Alkyl, acetate | −OH (allylic) | Markovnikov (90:10) |
Transition-metal-free catalysis dominates recent advances in 5-bromo-2-fluoropyrimidine synthesis. Triethylamine serves dual roles as a base and nucleophilic catalyst during fluorination, enhancing POCl₃-mediated chlorination by sequestering HCl and preventing substrate degradation [1] [7]. For bromofluorination of alkenes––a model for heterocyclic functionalization––bromine trifluoride (BrF₃) acts as an electrophilic bromine and fluoride source, enabling anti-addition stereospecificity (e.g., 50% yield for 1-bromo-2-fluoroheptane) [6]. This method operates under solvent-free conditions at 0–25°C, though it requires specialized handling in Teflon reactors due to BrF₃’s corrosivity. N-Heterocyclic carbene (NHC) catalysts, while unexplored for this specific compound, show promise for analogous fluorinations via halide exchange [6].
Microwave irradiation significantly accelerates key steps in 5-bromo-2-fluoropyrimidine synthesis, particularly Suzuki cross-couplings of its bromo group. While conventional bromination of 2-hydroxypyrimidine requires 10–12 hours under reflux [1], microwave-assisted Pd-catalyzed coupling of preformed 5-bromo-2-fluoropyrimidine completes in ≤1 hour with yields >85% [3]. This technique enhances energy efficiency and reduces side products like dehalogenated pyrimidines. However, direct microwave application to bromination or fluorination remains underexplored. Thermal fluorination using POCl₃/triethylamine necessitates reflux in DCM (40–45°C), where prolonged heating risks decomposition, lowering yields to 70–80% without optimized catalysts [1].
Solvent polarity dictates both reaction rates and intermediate stability in multi-step syntheses. For bromination, aqueous HBr enables rapid electrophilic substitution due to in situ Br⁺ generation but requires careful pH control via sodium bicarbonate buffers to prevent dihalogenation [1] [7]. Fluorination employs anhydrous DCM to solubilize POCl₃ and minimize hydrolysis, with triethylamine (2.5 equiv.) maintaining anhydrous conditions [1]. Post-reaction workup uses ice-water quenching to crystallize the product, followed by silica gel chromatography (ethyl acetate/hexane). Kinetic studies of analogous bromofluorinations reveal second-order dependence on alkene and BrF₃ concentrations [6]. In photochemical aminations (e.g., Zincke imines), MeCN/DMSO (1:1) maximizes radical stability and regioselectivity by stabilizing cationic intermediates [8].
Table 3: Solvent Impact on Fluorination Kinetics and Yield
Solvent System | Reaction Temperature | Key Role | Yield |
---|---|---|---|
Dichloromethane (DCM) | 40–45°C (reflux) | Dissolves POCl₃, anhydrous conditions | 92% |
MeCN/DMSO (1:1) | 0°C (photochemical) | Radical stabilization | 99%* |
Yields reported for analogous C3-amination of pyridines [8]. |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8